molecular formula C16H13FN2O2S B4855837 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide

Cat. No. B4855837
M. Wt: 316.4 g/mol
InChI Key: NZHLEGVPCJESLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide, also known as PFD (Pirfenidone), is a small molecule drug used in the treatment of idiopathic pulmonary fibrosis (IPF). It is a potent anti-inflammatory and anti-fibrotic agent that has been shown to reduce the progression of IPF, a chronic lung disease that leads to scarring of the lung tissue and progressive decline in lung function. The drug is also being studied for its potential use in the treatment of other fibrotic diseases, such as liver fibrosis, kidney fibrosis, and scleroderma.

Mechanism of Action

The exact mechanism of action of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide is not fully understood, but it is thought to involve the modulation of multiple pathways involved in fibrosis and inflammation. This compound has been shown to inhibit the TGF-β signaling pathway, which is a key regulator of fibrosis. It also inhibits the production of reactive oxygen species, which are known to contribute to tissue damage and inflammation. Additionally, this compound has been shown to modulate the activity of several transcription factors, including NF-κB and AP-1, which are involved in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of collagen and other extracellular matrix proteins, decrease the expression of pro-inflammatory cytokines, and inhibit the activation of fibroblasts. These effects have been observed in a variety of cell types, including lung fibroblasts, hepatic stellate cells, and renal mesangial cells. In clinical studies, this compound has been shown to reduce the decline in lung function in patients with IPF, and to improve quality of life.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide is its broad anti-fibrotic and anti-inflammatory activity, which makes it a potentially useful tool for studying a variety of fibrotic diseases. Additionally, this compound has been extensively studied in preclinical and clinical settings, and its safety profile is well-established. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in some experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several potential future directions for research on N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide. One area of interest is the identification of biomarkers that can be used to predict which patients with IPF are most likely to benefit from treatment with this compound. Additionally, there is ongoing research to identify new targets for anti-fibrotic therapy, and this compound may be a useful tool for studying these targets. Finally, there is interest in exploring the potential use of this compound in the treatment of other fibrotic diseases, such as liver fibrosis and kidney fibrosis.

Scientific Research Applications

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide has been extensively studied for its anti-fibrotic and anti-inflammatory properties. In preclinical studies, this compound has been shown to inhibit the activation of fibroblasts, reduce the production of extracellular matrix proteins, and decrease the expression of pro-inflammatory cytokines. These effects have been observed in a variety of cell types, including lung fibroblasts, hepatic stellate cells, and renal mesangial cells.

properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-9-13(7-8-21-9)15(20)19-16-18-14(10(2)22-16)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHLEGVPCJESLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
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N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
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N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
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N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
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N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
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N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide

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